7-Xylosyl-10-deacetylbaccatin III
Overview
Description
7-Xylosyl-10-deacetylbaccatin III is a naturally occurring compound derived from the yew tree (Taxus species). It is a hydrophilic derivative of paclitaxel, a well-known anticancer drug. This compound is significant due to its potential use in the semi-synthesis of paclitaxel, which is widely used in cancer treatment .
Mechanism of Action
Target of Action
The primary target of 7-Xylosyl-10-deacetylbaccatin III is the microtubule structures within cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .
Mode of Action
This compound, like its analogue paclitaxel, interacts with its targets by binding to the β-subunit of tubulin . This binding stabilizes the microtubule structure and prevents its disassembly . The stabilization of microtubules leads to mitotic arrest, thereby inhibiting cell division and proliferation .
Biochemical Pathways
The action of this compound affects the normal function of microtubules, disrupting the mitotic spindle apparatus and arresting cells in the G2/M phase of the cell cycle . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound can be bio-converted into 10-deacetyltaxol, a precursor for the semi-synthesis of paclitaxel . This bioconversion process involves the removal of the xylose sugar attached to the 7-position of the molecule .
Result of Action
The result of the action of this compound is the inhibition of cell division and the induction of apoptosis . This makes it a potential candidate for the treatment of cancers, as it can prevent the proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of its bioconversion into 10-deacetyltaxol can be affected by the specific conditions of the bioconversion process, such as the amount of cells used, the concentration of dimethyl sulfoxide, and the substrate concentration . Optimizing these conditions can lead to higher conversion efficiencies .
Biochemical Analysis
Biochemical Properties
7-Xylosyl-10-deacetylbaccatin III can be bio-converted into 10-deacetyltaxol, a key precursor for the semi-synthesis of paclitaxel . This bioconversion process involves the action of a glycoside hydrolase enzyme . The nature of the interaction between this compound and this enzyme is one of substrate-enzyme interaction, where the enzyme catalyzes the removal of the xylosyl group from this compound .
Cellular Effects
Its bioconversion product, paclitaxel, is known to induce mitotic arrest by stabilizing microtubules
Molecular Mechanism
The molecular mechanism of this compound involves its bioconversion into 10-deacetyltaxol, a key precursor for the semi-synthesis of paclitaxel . This process is catalyzed by a glycoside hydrolase enzyme, which removes the xylosyl group from this compound .
Temporal Effects in Laboratory Settings
The bioconversion of this compound into 10-deacetyltaxol has been optimized and scaled up in laboratory settings . The yield of 10-deacetyltaxol reached 10.58 g/L in 1 L volume with 15 g/L this compound . This suggests that this compound is stable under the reaction conditions and can be efficiently converted into 10-deacetyltaxol .
Metabolic Pathways
This compound is involved in the metabolic pathway for the semi-synthesis of paclitaxel . It serves as a substrate for a glycoside hydrolase enzyme, which removes the xylosyl group to produce 10-deacetyltaxol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Xylosyl-10-deacetylbaccatin III involves bioconversion processes. One method includes the use of recombinant yeast with a glycoside hydrolase gene from Lentinula edodes. The bioconversion process is optimized with specific conditions such as the amount of freeze-dried cells, dimethyl sulfoxide concentration, and the addition of antifoam supplements .
Industrial Production Methods: Industrial production of this compound is achieved through high-cell-density fermentation. The engineered yeast is harvested from large-scale fermentation, and the bioconversion process is scaled up to achieve high yields. The optimization of reaction conditions and substrate concentration is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Xylosyl-10-deacetylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for converting the compound into other valuable derivatives, such as 10-deacetyltaxol .
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide, antifoam supplements, and specific enzymes like glycoside hydrolase. The reaction conditions are carefully controlled to optimize the yield and purity of the desired products .
Major Products Formed: The major product formed from the bioconversion of this compound is 10-deacetyltaxol, which is a precursor for the semi-synthesis of paclitaxel .
Scientific Research Applications
7-Xylosyl-10-deacetylbaccatin III has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a precursor for the semi-synthesis of paclitaxel, an important anticancer drug. The compound’s ability to be converted into paclitaxel makes it valuable for research and industrial production of this drug .
Comparison with Similar Compounds
- Paclitaxel
- 10-deacetylbaccatin III
- 7-Xylosyl-10-deacetyltaxol
Comparison: 7-Xylosyl-10-deacetylbaccatin III is unique due to its hydrophilic nature and its role as a precursor in the semi-synthesis of paclitaxel. Unlike paclitaxel, which is directly used as an anticancer drug, this compound is primarily used in the production process of paclitaxel .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3/t18-,19+,20-,21+,23-,24+,25+,26-,28-,30-,32+,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYIYFPUFSJTDA-HEJNHQNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC6C(C(C(CO6)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the bacterial strain mentioned in the research utilize 7-Xylosyl-10-deacetylbaccatin III?
A2: The research highlights a Moraxella sp. strain isolated from soil with the ability to utilize this compound []. This bacterium possesses an enzyme, xylosidase, which catalyzes the removal of the xylosyl group from this compound and other related 7-xylosyltaxanes []. Interestingly, this xylosidase activity was found in both the soluble and particulate fractions of the bacterial cell, suggesting its potential for application in various biocatalytic processes [].
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